![molecular formula C19H15FN2O2 B2843880 N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-62-5](/img/structure/B2843880.png)
N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
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Description
“N-benzyl-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxobutanamide” is a chemical compound with the molecular formula C18H18FN3O3 . Its molecular weight is 343.352 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.352 Da . Other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I found.Scientific Research Applications
Radiolabeling and Imaging Agents
- 18F-labeled Folate Synthesis : 4-fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid, yielding 18F-labeled folate. This process is essential for positron emission tomography (PET) imaging, allowing visualization of folate receptor expression in cancer cells .
Medicinal Chemistry and Drug Development
- Building Block for 18F-Labeled Compounds : 4-fluorobenzylamine serves as a crucial building block in the synthesis of various 18F-labeled compounds. These radiotracers are used for PET imaging in drug development, pharmacokinetics studies, and disease diagnosis .
Coordination Chemistry and Chelation
- Tris-Iron(III) Chelates : Researchers have synthesized tris-iron(III) chelates using 4-fluorobenzylamine as a ligand. These complexes exhibit interesting properties and find applications in fields such as catalysis and bioinorganic chemistry .
Organic Synthesis and Chemical Transformations
- Hydrazine Derivatives : The hydrazine moiety in 4-fluorobenzylamine makes it useful for the synthesis of other hydrazine derivatives. These compounds play roles in organic reactions, including reduction, cyclization, and coupling reactions .
Materials Science and Surface Modification
- Functionalization of Nanoparticles : Researchers explore the attachment of 4-fluorobenzylamine to nanoparticles, enhancing their stability, reactivity, and surface properties. These modified nanoparticles find applications in catalysis, sensors, and drug delivery .
Bioconjugation and Targeted Therapies
- Bioorthogonal Chemistry : 4-fluorobenzylamine can be incorporated into bioconjugates for targeted drug delivery. By selectively reacting with bioorthogonal functional groups, it enables site-specific modification of biomolecules .
properties
IUPAC Name |
N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-8-6-14(7-9-16)18(23)15-10-17(21-12-15)19(24)22-11-13-4-2-1-3-5-13/h1-10,12,21H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRSORKYDRIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
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